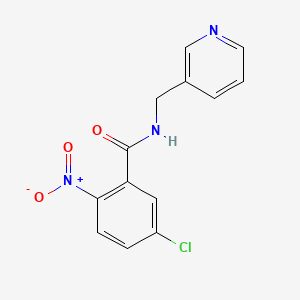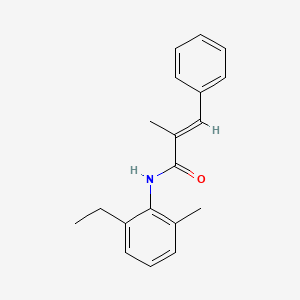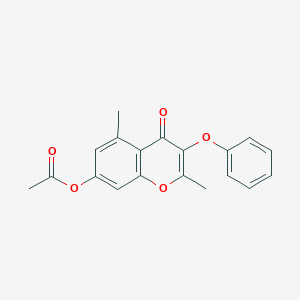
(3,5-dimethylphenyl)(3-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-dimethylphenyl)(3-methoxybenzyl)amine, also known as DMMA, is a chemical compound that has been gaining attention in the scientific research community for its potential applications in various fields. DMMA is a tertiary amine that has a unique chemical structure that makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science. In
作用机制
The mechanism of action of (3,5-dimethylphenyl)(3-methoxybenzyl)amine varies depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to modulate neurotransmitter levels in the brain by acting as a serotonin and dopamine receptor agonist.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to inhibit the growth of weeds by disrupting the cell membranes of plant cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
Biochemical and Physiological Effects:
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have various biochemical and physiological effects depending on its application. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to increase serotonin and dopamine levels in the brain, leading to its potential use as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to have antitumor activity by inhibiting the growth of cancer cells.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to disrupt the cell membranes of plant cells, leading to the inhibition of weed growth. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been shown to disrupt the cell membranes of insects and fungi, leading to their death.
实验室实验的优点和局限性
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has several advantages for lab experiments, including its unique chemical structure that makes it a promising candidate for use in various fields such as pharmaceuticals, agrochemicals, and materials science. (3,5-dimethylphenyl)(3-methoxybenzyl)amine is also relatively easy to synthesize and has been shown to have potent activity in various assays.
However, (3,5-dimethylphenyl)(3-methoxybenzyl)amine also has some limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the study of (3,5-dimethylphenyl)(3-methoxybenzyl)amine. In pharmaceuticals, further research is needed to fully understand its potential as an antidepressant and antipsychotic agent. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a treatment for other neurological disorders such as Parkinson's disease and Alzheimer's disease.
In agrochemicals, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine and to fully understand its mechanism of action as a herbicide, insecticide, and fungicide. (3,5-dimethylphenyl)(3-methoxybenzyl)amine may also have potential as a natural alternative to synthetic pesticides.
In materials science, further research is needed to optimize the synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers and to fully understand their properties and potential applications. (3,5-dimethylphenyl)(3-methoxybenzyl)amine-based polymers may have potential as high-performance materials for use in various industries such as aerospace and automotive.
合成方法
The synthesis of (3,5-dimethylphenyl)(3-methoxybenzyl)amine involves the reaction of 3,5-dimethylphenyl magnesium bromide with 3-methoxybenzyl chloride in the presence of a palladium catalyst. The reaction proceeds through a Grignard reaction and a palladium-catalyzed cross-coupling reaction. The yield of (3,5-dimethylphenyl)(3-methoxybenzyl)amine can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
科学研究应用
(3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have antitumor activity by inhibiting the growth of cancer cells. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential antidepressant and antipsychotic agent due to its ability to modulate neurotransmitter levels in the brain.
In agrochemicals, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been shown to have herbicidal activity by inhibiting the growth of weeds. (3,5-dimethylphenyl)(3-methoxybenzyl)amine has also been studied as a potential insecticide and fungicide due to its ability to disrupt insect and fungal cell membranes.
In materials science, (3,5-dimethylphenyl)(3-methoxybenzyl)amine has been studied as a potential monomer for the synthesis of polymers with unique properties such as high thermal stability and mechanical strength.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3,5-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-7-13(2)9-15(8-12)17-11-14-5-4-6-16(10-14)18-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOCBJWMPINAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3,5-dimethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4-dimethylphenoxy)ethyl]-2H-1,2,3-benzotriazole](/img/structure/B5705425.png)

![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)